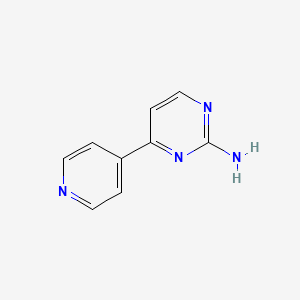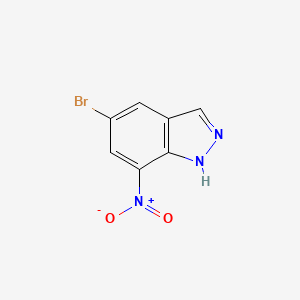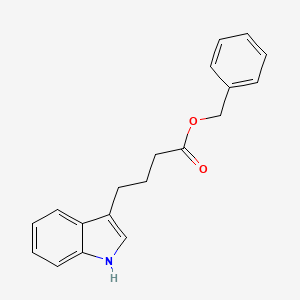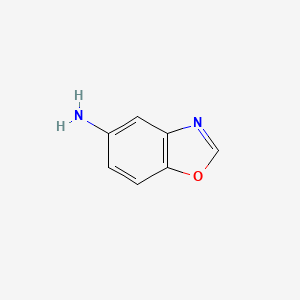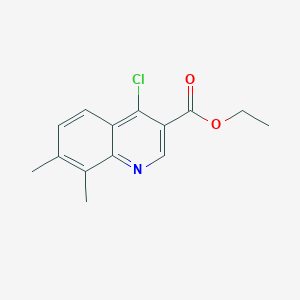
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate, often involves catalytic processes and reactions under specific conditions. One method involves the Gould-Jacobs reaction under microwave-assistance using aluminium metal as a catalyst, optimizing conditions to achieve high yields of the product (Song Bao-an, 2012). Another approach described involves the Friedländer reaction facilitated by chlorotrimethylsilane, leading to the synthesis of poly-functionalized quinolines (Yang Li et al., 2020).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives is characterized by NMR spectroscopy and X-ray diffraction techniques. For instance, the structure of Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate was determined, showing the ethyl carboxylate substituent inclined to the hexahydroquinoline ring system by 85.1°, indicating a significant conformational arrangement (Gibran Rodriguez-Vega et al., 2019).
Chemical Reactions and Properties
Quinolines undergo various chemical reactions, including cyclocondensation, halogenation, and nucleophilic substitution, providing a pathway to synthesize a wide range of derivatives. A study on the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride revealed the formation of chloro derivatives, showcasing the reactivity of such compounds (I. Ukrainets et al., 2009).
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Methods : Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate and similar compounds have been synthesized using various methods. For instance, a study detailed the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminium metal as a catalyst, demonstrating a high product yield of 94.2% (Song Bao-an, 2012).
- NMR Spectroscopy : NMR spectroscopy has been extensively used for structural analysis of similar compounds. A study reported the synthesis of various ethyl 1,4‐dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylate derivatives and their thorough analysis using 1H, 13C, and 19F NMR spectra (B. Podányi et al., 1996).
Potential Antibacterial Applications
- Antibacterial Properties : Research has shown that compounds like Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate possess potential antibacterial properties. For instance, ethyl-2-chloroquinoline-3-carboxylates demonstrated moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (V. Krishnakumar et al., 2012).
Chemical Reactions and Conversions
- Chemical Conversions : These compounds undergo various chemical reactions, leading to the formation of new derivatives. A study explored the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into different products under specified conditions (Guo Hui, 1991).
Potential Myorelaxant Activity
- Myorelaxant Effects : Derivatives of Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate have been studied for their potential myorelaxant activity. A study synthesized hexahydroquinoline derivatives and screened them for their myorelaxant and potassium channel opening activities (M. Gündüz et al., 2008).
Novel Synthesis Techniques
- Isoquinoline Ring Synthesis : Research has explored new synthesis techniques for related compounds. For example, a study demonstrated a novel synthesis of the isoquinoline ring using ethyl N,N-dimethyl-1,2,3,4-tetrahydroisoquinolinium-3-carboxylate (N. Barr et al., 1983).
Other Chemical Studies
- Chemical Behavior under Various Conditions : Further studies have been conducted on the behavior of similar compounds under different chemical conditions. For instance, a study explored the behavior of ethyl esters of chloro-substituted quinoline-3-carboxylic acids under conditions of alkaline and acidic hydrolysis (I. Ukrainets et al., 1995).
Safety And Hazards
This compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXOUHZNQVMBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363288 |
Source


|
| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
CAS RN |
56824-88-5 |
Source


|
| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


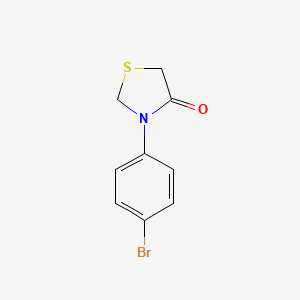
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)
![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
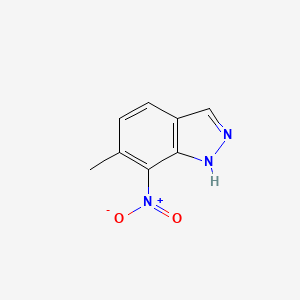

![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)


